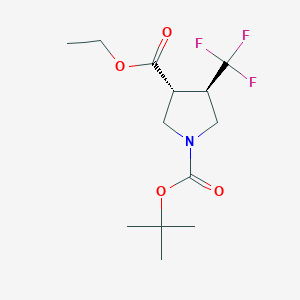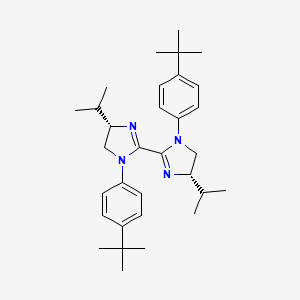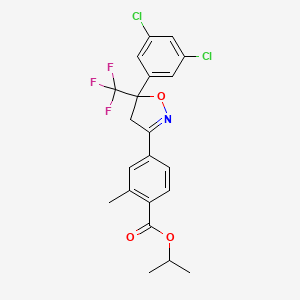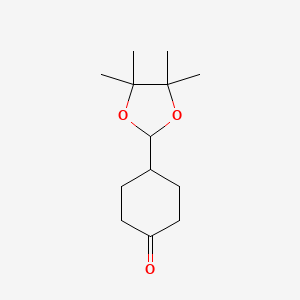![molecular formula C9H7F3N2O2 B14905605 4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
4-[(Trifluoroacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Trifluoroacetyl)amino]benzamide is an organic compound with the molecular formula C9H7F3N2O2. It is characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a benzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trifluoroacetyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Trifluoroacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroacetyl group can be substituted under specific conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles (e.g., RLi, RMgX), Electrophiles (e.g., RCOCl, RCHO)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-[(Trifluoroacetyl)amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 4-[(Trifluoroacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine: Used to treat inflammatory conditions and has a similar benzamide structure.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits significant biological activities, including anti-tumor and anti-inflammatory properties.
Uniqueness
4-[(Trifluoroacetyl)amino]benzamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H7F3N2O2 |
|---|---|
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8(16)14-6-3-1-5(2-4-6)7(13)15/h1-4H,(H2,13,15)(H,14,16) |
Clé InChI |
ROUKPZSUUWKICD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)



![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)


![8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B14905564.png)





